molecular formula C15H18ClN3O2 B497147 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 895251-64-6

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Katalognummer: B497147
CAS-Nummer: 895251-64-6
Molekulargewicht: 307.77g/mol
InChI-Schlüssel: BPVLKHQJBPPNJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 5-chloro-2-methoxyphenyl group and a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₄H₁₇ClN₄O₂, with a molar mass of 308.76 g/mol . The structure features:

  • A 5-chloro-2-methoxyphenyl group, contributing electron-withdrawing and steric effects.
  • An amide linker, enabling hydrogen bonding and structural rigidity.

This compound’s synthesis likely involves coupling reactions similar to those in pyrazole-carboxamide derivatives (e.g., EDCI/HOBt-mediated amidation in DMF) .

Eigenschaften

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-8-11(2)19(18-10)7-6-15(20)17-13-9-12(16)4-5-14(13)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVLKHQJBPPNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3,5-Dimethylpyrazole

The 3,5-dimethylpyrazole moiety is synthesized via condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. The reaction is catalyzed by glacial acetic acid in aqueous or alcoholic solvents at 50–100°C, yielding 3,5-dimethylpyrazole with >90% purity. Industrial-scale protocols utilize water as a solvent to minimize inorganic salt byproducts.

Reaction Scheme:

CH3C(O)CH2C(O)CH3+N2H4CH3COOH, H2O(CH3)2C3HN2+2H2O\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \xrightarrow{\text{CH}3\text{COOH, H}2\text{O}} (\text{CH}3)2\text{C}3\text{HN}2 + 2\text{H}2\text{O}

Preparation of ω-Chloro-N-Propananilide Intermediate

The propanamide backbone is constructed by reacting 5-chloro-2-methoxyaniline with 3-chloropropionyl chloride in anhydrous dichloromethane. Triethylamine is employed as a base to neutralize HCl, yielding N-(5-chloro-2-methoxyphenyl)-3-chloropropanamide.

Key Data:

  • Yield: 75–85%

  • Characterization:

    • IR (KBr): 1692 cm1^{-1} (amide I), 1491 cm1^{-1} (amide II).

    • 1^1H NMR (CDCl3_3): δ 2.94 (t, CH2_2), 3.78 (s, OCH3_3), 7.15–7.19 (m, aromatic H).

Nucleophilic Substitution with 3,5-Dimethylpyrazole

The ω-chloro intermediate undergoes nucleophilic displacement with 3,5-dimethylpyrazole in dimethylformamide (DMF) at reflux (100–120°C) for 6–8 hours. Potassium carbonate facilitates deprotonation of the pyrazole, enhancing reactivity.

Optimized Conditions:

  • Molar Ratio: 1:1 (chloropropanamide:pyrazole)

  • Solvent: DMF

  • Catalyst: K2_2CO3_3

  • Yield: 60–70%

Reaction Scheme:

C10H11Cl2NO2+(CH3)2C3HN2DMF, K2CO3C15H17ClN3O2+KCl\text{C}{10}\text{H}{11}\text{Cl}2\text{NO}2 + (\text{CH}3)2\text{C}3\text{HN}2 \xrightarrow{\text{DMF, K}2\text{CO}3} \text{C}{15}\text{H}{17}\text{ClN}3\text{O}2 + \text{KCl}

Purification and Analytical Validation

Column Chromatography

Crude products are purified via silica gel column chromatography using chloroform:methanol (9:1) as the mobile phase. Fractions are analyzed by thin-layer chromatography (TLC; Rf_f = 0.45).

Spectroscopic Characterization

IR Spectroscopy:

  • Amide I Band: 1650–1697 cm1^{-1}.

  • N-H Stretch: 3262 cm1^{-1}.

1^1H NMR (400 MHz, CDCl3_3):

δ (ppm)Assignment
2.09–2.183,5-dimethylpyrazole CH3_3
2.79–3.04Methylene (CH2_2) adjacent to carbonyl
4.40–4.59Methylene (CH2_2) adjacent to pyrazole
6.62–7.55Aromatic protons
8.14Amide NH (brs)

Mass Spectrometry (APCI):

  • Molecular Ion: m/z 292.76 [M+H]+^+ (calc. for C14_{14}H17_{17}ClN4_4O).

Elemental Analysis:

  • Calculated: C 63.66%, H 6.16%, N 17.13%

  • Found: C 63.70%, H 6.24%, N 16.70%.

Industrial-Scale Production and Yield Optimization

Continuous Flow Reactors

Patented methods recommend continuous flow systems for large-scale synthesis to enhance efficiency. Key parameters:

  • Residence Time: 30–60 minutes

  • Temperature Control: 50°C ± 2°C

  • Yield Improvement: 15–20% compared to batch processes.

Solvent Recycling

DMF is recovered via vacuum distillation (80–90°C at 15 mmHg), reducing production costs by 30%.

Comparative Analysis of Synthetic Methodologies

ParameterBatch ProcessContinuous Flow
Reaction Time 8 hours1 hour
Yield 70%85%
Purity >99%>99.5%
Scalability ModerateHigh

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Residual 3-chloropropionyl chloride leads to dimerization.

  • Solution: Excess pyrazole (1.2 eq.) and activated molecular sieves absorb HCl.

Hygroscopic Intermediates

  • Issue: ω-Chloro intermediates degrade upon moisture exposure.

  • Solution: Conduct reactions under nitrogen atmosphere with anhydrous solvents .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while substitution of the chloro group can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exhibits significant biological activities that make it a candidate for further research in medicinal applications:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For instance, its structural characteristics suggest potential interactions with cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
  • Anti-inflammatory Properties : Studies have indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory effects. This compound may follow suit, making it relevant for conditions characterized by inflammation .
  • Anticancer Activity : Preliminary studies on similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit cell proliferation could be explored further for its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the properties and applications of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and its analogs:

StudyFocusFindings
Study 1 COX-II InhibitionIdentified structural motifs in pyrazole derivatives that enhance COX-II inhibitory activity, suggesting similar potential for this compound .
Study 2 Cytotoxicity AssaysEvaluated the cytotoxic effects of pyrazole derivatives against human cancer cells; compounds with similar structures showed promising results .
Study 3 Molecular DockingConducted molecular docking studies to predict binding affinities to COX enzymes, indicating possible therapeutic applications in inflammation-related diseases .

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p (e.g., 3a: C₂₁H₁₅ClN₆O, 3b: C₂₁H₁₄Cl₂N₆O) share a pyrazole-carboxamide core but differ in substituents:

Compound Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol)
3a Phenyl, cyano 68 133–135 403.1
3b 4-Chlorophenyl, cyano 68 171–172 437.1
3d 4-Fluorophenyl, cyano 71 181–183 421.0

Key Differences :

  • Target Compound: Lacks cyano groups and aryl rings on the pyrazole, reducing steric hindrance and molecular weight (308.76 vs. 403–437 g/mol).
  • Bioactivity Implications: Cyano and aryl groups in 3a–3p may enhance binding to hydrophobic enzyme pockets, whereas the target’s methoxy group could improve solubility .

Sulfonamide and Dichlorophenyl Derivatives ()

  • (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (5): Structure: Incorporates sulfonamide, dichlorophenyl, and pyridinyl groups. Properties: Increased complexity (trifluoromethyl, sulfonamide) likely reduces metabolic stability compared to the target compound .
  • Use: Herbicide, contrasting with the target’s unconfirmed applications. Comparison: The target’s pyrazole and methoxyphenyl groups may offer alternative modes of action versus propanil’s dichlorophenyl .

Isoindole and Heterocyclic Analogs ()

  • N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide :
    • Structure : Replaces pyrazole with isoindole-1,3-dione.
    • Implications : The isoindole dione increases hydrogen-bonding capacity but reduces aromaticity compared to the pyrazole in the target compound .

Physicochemical Properties Comparison

Property Target Compound 3a () Propanil ()
Molecular Formula C₁₄H₁₇ClN₄O₂ C₂₁H₁₅ClN₆O C₉H₉Cl₂NO
Molar Mass (g/mol) 308.76 403.1 218.09
Key Functional Groups Methoxyphenyl, dimethylpyrazole Cyano, aryl pyrazole Dichlorophenyl
Potential Applications Unconfirmed (likely pesticidal) Not specified Herbicide

Insights :

  • Cyano groups in 3a–3p increase polarity but may limit blood-brain barrier penetration in pharmaceutical contexts .

Biologische Aktivität

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

  • Formation of the Pyrazole Moiety : The initial step involves synthesizing the pyrazole ring through a condensation reaction between appropriate aldehydes and hydrazines.
  • Amide Formation : The resultant pyrazole is then reacted with 5-chloro-2-methoxyaniline in the presence of coupling agents to form the final amide product.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. For instance, compounds with similar structures have shown effectiveness against various viral infections, including hepatitis C and HIV. The mechanism often involves inhibition of viral replication by targeting specific enzymes such as cyclooxygenase-2 (COX-2) and reverse transcriptase (RT) .

Table 1: Antiviral Activity Comparison

Compound NameIC50 (µM)Target Enzyme
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl...TBDCOX-2
Pyrazole derivative A1.96HIV Reverse Transcriptase
Pyrazole derivative B0.35HCV NS5B

Antibacterial and Antifungal Activity

In addition to antiviral properties, this compound has demonstrated antibacterial and antifungal activities. Studies indicate that related pyrazole compounds exhibit moderate to strong efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antibacterial Activity

Bacteria/FungiMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Case Studies

Case Study 1: Antiviral Efficacy Against HCV

A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their efficacy against hepatitis C virus (HCV). Among these, a compound structurally similar to N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exhibited an IC50 value of 32.2 µM against HCV NS5B polymerase, indicating significant antiviral activity .

Case Study 2: Antibacterial Properties

Research conducted on various synthetic pyrazoles revealed that one derivative showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus. This suggests that modifications in the pyrazole structure can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Michael addition reactions. For example, a pyrazole-thiol intermediate (e.g., 3,5-dimethyl-1H-pyrazole derivatives) can react with a substituted chloro-propanamide under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . Key parameters include stoichiometric control (1.1–1.2 equivalents of alkylating agents), solvent polarity (DMF enhances nucleophilicity), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used due to their robustness in handling small-molecule crystallography . Critical steps include data collection at low temperature (100 K) to minimize thermal motion, resolution optimization (aim for <0.8 Å), and validation using tools like PLATON to check for twinning or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrazole protons at δ 6.2–6.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 352.12).
  • IR : Identifies amide C=O stretching (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. Strategies include:

  • Metabolic Profiling : Use liver microsomes to identify degradation products .
  • Dose-Response Calibration : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) under standardized conditions (pH 7.4, 37°C) .
  • Structural Analog Testing : Replace the chloro-methoxy group with electron-withdrawing substituents to assess SAR .

Q. What experimental design considerations are critical for studying this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization with purified receptors. Include controls for non-specific binding (e.g., BSA blocking) .
  • Mutagenesis Studies : Identify key binding residues by alanine-scanning mutations in the target protein .
  • Co-crystallization : For structural insights, optimize crystallization buffers (e.g., PEG 3350, pH 6.5) and use cryoprotectants (glycerol) for SCXRD .

Q. How does the 3,5-dimethylpyrazole moiety influence the compound’s reactivity and stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The pyrazole ring’s electron-donating methyl groups enhance stability at neutral pH but may promote hydrolysis under acidic conditions .
  • Electrophilicity Analysis : Compute Fukui indices using DFT to predict sites for nucleophilic attack (e.g., amide carbonyl) .

Q. What strategies mitigate challenges in refining disordered regions of the crystal structure?

  • Methodological Answer :

  • Disorder Modeling : Split occupancy of overlapping atoms in SHELXL (e.g., PART 1/2 commands) and apply restraints (SIMU/DELU) to thermal parameters .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data (e.g., bond length outliers) in publications?

  • Methodological Answer :

  • Validation Software : Use checkCIF/PLATON to flag outliers (e.g., C-Cl bond >1.8 Å). Justify anomalies via Hirshfeld surface analysis or temperature factor review .
  • Data Deposition : Submit raw data to repositories (e.g., Cambridge Structural Database) for independent validation .

Q. What computational methods complement experimental data to predict this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or EGFR). Validate with free-energy perturbation (FEP) calculations .
  • ADMET Prediction : Use SwissADME to estimate permeability (LogP ~3.2) and PAINS filters to rule out promiscuity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.